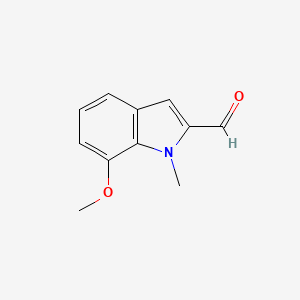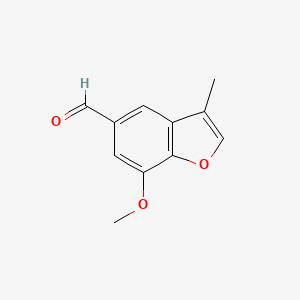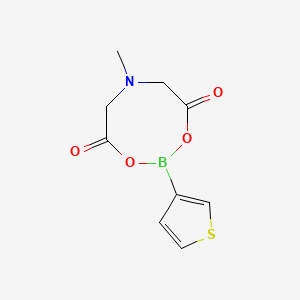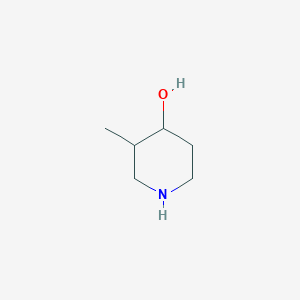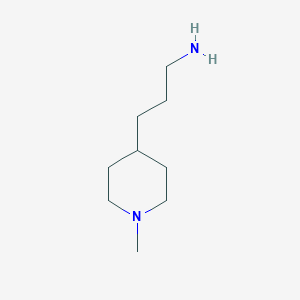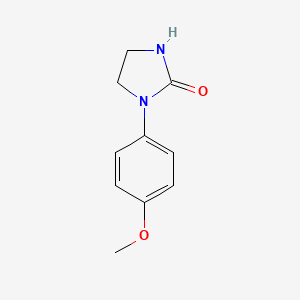
1-(4-Methoxyphenyl)imidazolidin-2-one
Descripción general
Descripción
1-(4-Methoxyphenyl)imidazolidin-2-one is a chemical compound with the CAS Number: 62868-39-7 and a linear formula of C10H12N2O2 . It has a molecular weight of 192.22 . This compound belongs to the class of organic compounds known as anisoles, which are organic compounds containing a methoxybenzene or a derivative thereof .
Synthesis Analysis
The synthesis of 1-(4-Methoxyphenyl)imidazolidin-2-one and similar compounds has been a topic of research. For instance, a method has been proposed for the synthesis of substituted imidazolidin-2-ones based on the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles . This method allows for the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring .Molecular Structure Analysis
The molecular structure of 1-(4-Methoxyphenyl)imidazolidin-2-one includes a total of 27 bonds, 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, and 1 aromatic ether .Physical And Chemical Properties Analysis
1-(4-Methoxyphenyl)imidazolidin-2-one has a melting point between 210 - 212 degrees Celsius . Its IUPAC name is 1-(4-methoxyphenyl)-2-imidazolidinone .Aplicaciones Científicas De Investigación
Organic Synthesis
The compound participates in diverse synthetic routes:
- Functionalization : Researchers use it as a building block for constructing more complex molecules .
Heterocyclic Chemistry
Imidazolidin-2-ones contribute to the synthesis of heterocyclic compounds:
- Imidazo[1,2-a]pyridines : These are valuable heterocycles with applications in pharmaceutical chemistry .
Stereoselective Reactions
The (S)-4-isopropyl-1-[®-1-phenylethyl]imidazolidin-2-one auxiliary enables anti-selective glycolate aldol reactions. These reactions yield high yields and excellent diastereoselectivities with various aldehydes .
Direcciones Futuras
The future directions for research on 1-(4-Methoxyphenyl)imidazolidin-2-one and similar compounds could involve the development of more sustainable and efficient protocols for the synthesis of these heterocycles . Additionally, the exploration of their potential applications in pharmaceuticals, natural products, and organic syntheses could be a promising area of study .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-2-8(3-5-9)12-7-6-11-10(12)13/h2-5H,6-7H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWSPWKYYZASIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163247 | |
| Record name | 2-Imidazolidinone, 1-(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)imidazolidin-2-one | |
CAS RN |
14599-72-5 | |
| Record name | 2-Imidazolidinone, 1-(p-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014599725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imidazolidinone, 1-(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-o-Tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B3023079.png)





